molecular formula C11H10BrNO4 B2929867 2-(2-Bromo-4-cyano-6-ethoxyphenoxy)acetic acid CAS No. 932843-98-6

2-(2-Bromo-4-cyano-6-ethoxyphenoxy)acetic acid

Cat. No.: B2929867
CAS No.: 932843-98-6
M. Wt: 300.108
InChI Key: UYFDYMXUGXYSHC-UHFFFAOYSA-N
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Description

Introduction and Research Context

Historical Development of Phenoxyacetic Acid Research

Phenoxyacetic acid, first synthesized in 1880 via the reaction of sodium phenolate with sodium chloroacetate, laid the foundation for a family of herbicidal and pharmaceutical compounds. Its structure—an aryl ether linked to a carboxylic acid group—enables versatile chemical modifications. Early derivatives like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) emerged as potent herbicides in the mid-20th century. These compounds exploited the phenoxy backbone’s ability to mimic plant growth hormones, disrupting cellular processes in broadleaf weeds.

The evolution toward more complex derivatives, such as 2-(2-Bromo-4-cyano-6-ethoxyphenoxy)acetic acid, reflects advancements in halogenation and functionalization techniques. Patents from the early 21st century describe multi-step synthesis methods involving chlorination, cyanation, and etherification, aiming to improve yield and selectivity. For instance, the introduction of bromine and cyano groups enhances electrophilic reactivity, enabling targeted interactions in biological systems.

Position of this compound in Contemporary Research

In modern research, this compound occupies a niche in the design of agrochemicals and pharmaceutical intermediates. Its molecular structure (C₁₁H₁₀BrNO₄) combines electron-withdrawing groups (bromo, cyano) with an ethoxy side chain, which stabilizes the molecule while allowing selective binding to biological targets. Recent patents highlight its utility in synthesizing herbicides with improved environmental persistence and lower phytotoxicity compared to earlier phenoxyacetic analogs.

A key area of focus is its role in cross-coupling reactions, facilitated by the bromine atom’s susceptibility to nucleophilic substitution. For example, palladium-catalyzed reactions with zinc cyanide enable the introduction of aromatic nitriles, a step critical for developing kinase inhibitors in oncology. The compound’s versatility is further evidenced by its incorporation into liquid crystal polymers, where its planar structure enhances thermal stability.

Significance in Agricultural and Pharmaceutical Sciences

Agricultural Applications

The bromo and cyano substituents in this compound enhance herbicidal activity by increasing membrane permeability in target plants. Field studies suggest that derivatives of this compound exhibit auxin-like effects, causing uncontrolled cell division in meristematic tissues. Unlike traditional phenoxy herbicides, its ethoxy group reduces volatility, minimizing off-target drift—a significant advancement in precision agriculture.

Property Value/Description Source
Molecular Formula C₁₁H₁₀BrNO₄
Molecular Weight 308.11 g/mol
Key Functional Groups Bromo, Cyano, Ethoxy, Carboxylic Acid
Synthetic Yield >95% (optimized methods)
Pharmaceutical Applications

In drug development, the compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and protease inhibitors. Its cyano group participates in hydrogen bonding with enzymatic active sites, while the bromine atom allows for further functionalization via Suzuki-Miyaura couplings. Recent work explores its use in synthesizing Janus kinase (JAK) inhibitors, which modulate immune responses in autoimmune diseases.

Current Research Landscape and Knowledge Gaps

Despite progress, several challenges persist:

  • Synthetic Efficiency : While optimized methods achieve >95% yield, scaling production remains costly due to palladium catalysts and inert reaction conditions.
  • Environmental Impact : The ecological persistence of brominated phenoxyacetic derivatives is poorly understood, necessitating biodegradation studies.
  • Structural-Activity Relationships : Limited data exist on how the ethoxy group’s positioning affects herbicidal selectivity or drug binding affinity.

Emerging techniques, such as flow chemistry and computational modeling, offer avenues to address these gaps. For instance, continuous-flow reactors could reduce solvent waste in multi-step syntheses, while molecular docking simulations might predict bioactivity patterns.

Properties

IUPAC Name

2-(2-bromo-4-cyano-6-ethoxyphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO4/c1-2-16-9-4-7(5-13)3-8(12)11(9)17-6-10(14)15/h3-4H,2,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFDYMXUGXYSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)Br)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-cyano-6-ethoxyphenoxy)acetic acid typically involves the following steps:

    Esterification: The ethoxy group is introduced via esterification, where the phenol group reacts with an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.

    Acetic Acid Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-cyano-6-ethoxyphenoxy)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted phenoxyacetic acids.

    Hydrolysis: Formation of this compound.

    Reduction: Formation of 2-(2-Bromo-4-aminophenoxy)acetic acid.

Scientific Research Applications

Based on the search results, here's what is known about the applications of "2-(2-Bromo-4-cyano-6-ethoxyphenoxy)acetic acid":

About the Compound
this compound is a chemical compound with the IUPAC name (2-bromo-4-cyano-6-ethoxyphenoxy)acetic acid . Its InChI code is 1S/C11H10BrNO4/c1-2-16-9-4-7(5-13)3-8(12)11(9)17-6-10(14)15/h3-4H,2,6H2,1H3,(H,14,15) and the InChI key is UYFDYMXUGXYSHC-UHFFFAOYSA-N . The molecular formula is C11H10BrNO4 and it has a molecular weight of 300.11 . It is typically stored in a refrigerator, is a solid, and has a purity of 98% .

Applications
While the search results do not explicitly detail the applications of "this compound," they do provide some context clues:

  • Synthon: Sigma-Aldrich lists the compound under its "Synthonix Corporation" brand, suggesting it is used as a synthon, a building block for chemical synthesis .
  • Potential Use in Developing Bcl-2 Antagonists: Research on related compounds, such as ethyl 2-amino-6-cyclopentyl-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, indicates that molecules with cyano and ethoxy groups can be used in developing antagonists of antiapoptotic Bcl-2 proteins . These proteins are linked to cancer, suggesting potential applications in cancer research .
  • Possible use in Oxazolidinone Synthesis: Oxazolidinones are a class of antibacterial agents . The search results mention the use of aryl bromides and boronic acids in the synthesis of oxazolidinone analogues, suggesting a potential role for bromo- and cyano-substituted aromatic compounds in creating new antibacterial agents .

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-cyano-6-ethoxyphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and cyano groups may facilitate binding to active sites, while the ethoxy group can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and require further investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-(2-Bromo-4-cyano-6-ethoxyphenoxy)acetic acid, differing in substituents, reactivity, and applications:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
2-(4-Bromo-2-chloro-6-methylphenoxy)acetic acid C₉H₈BrClO₃ Br, Cl, CH₃, -OCH₂COOH Predicted collision cross-section (CCS): 147.5 Ų (M+H⁺); used in mass spectrometry studies .
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ Br, OCH₃, -CH₂COOH Forms centrosymmetric hydrogen-bonded dimers; used in Combretastatin A-4 synthesis .
4-(4-Bromophenyl)-4-oxo-but-2-enoic acid C₁₀H₇BrO₃ Br, α,β-unsaturated ketone Reacts with nucleophiles to form heterocycles (e.g., pyridines) .
2-(4-Bromo-2-fluorophenyl)acetic acid C₈H₆BrFO₂ Br, F, -CH₂COOH Similarity score: 0.92 to bromo-fluoro analogs; used in medicinal chemistry .
4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid C₁₆H₁₃BrO₅ Br, OCH₃, CHO, -COOH Intermediate in organic synthesis; complex substitution pattern .

Substituent Effects on Reactivity and Properties

  • Electron-Withdrawing Groups (Br, CN): Bromo and cyano groups enhance the acidity of the acetic acid moiety by stabilizing the deprotonated form. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid exhibits a dihedral angle of 78.15° between the phenyl ring and acetic acid group, influencing hydrogen-bonding patterns . In contrast, the cyano group in the target compound may further increase acidity and alter crystal packing.
  • Ethoxy vs. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid is synthesized via bromination in acetic acid , whereas introducing ethoxy may require milder conditions to avoid ether cleavage.
  • Chloro vs. Cyano: Chloro substituents (as in 2-(4-Bromo-2-chloro-6-methylphenoxy)acetic acid) are less electron-withdrawing than cyano, leading to differences in reactivity toward nucleophilic substitution or cross-coupling reactions .

Analytical and Physicochemical Properties

  • Mass Spectrometry: Collision cross-section (CCS) data for 2-(4-Bromo-2-chloro-6-methylphenoxy)acetic acid (147.5 Ų for [M+H]⁺) suggest that the target compound’s larger substituents (ethoxy, cyano) may increase its CCS due to greater molecular volume.
  • Crystallography: Brominated phenylacetic acids often form hydrogen-bonded dimers (e.g., R₂²(8) motif in 2-(3-Bromo-4-methoxyphenyl)acetic acid) . The cyano group’s strong dipole could disrupt such motifs, favoring alternative packing arrangements.

Research Findings and Implications

Structure-Activity Relationships:
Electron-withdrawing substituents (Br, CN) enhance electrophilicity, making these compounds suitable for Suzuki-Miyaura couplings or nucleophilic aromatic substitution. Ethoxy groups may improve lipophilicity, aiding membrane permeability in drug candidates.

Synthetic Versatility: The cyano group offers a handle for further functionalization (e.g., reduction to amine or conversion to tetrazole), distinguishing the target compound from chloro- or methoxy-substituted analogs.

Challenges: Steric hindrance from ethoxy and bromo groups may complicate regioselective reactions. Optimization of reaction conditions (e.g., catalysts, temperature) is critical.

Biological Activity

2-(2-Bromo-4-cyano-6-ethoxyphenoxy)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in disease treatment, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom and a cyano group, which contribute to its reactivity and biological properties. The presence of the ethoxy group enhances its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom and cyano group can participate in various chemical reactions leading to enzyme inhibition or receptor modulation. These interactions may affect signaling pathways relevant to various diseases, including cancer and autoimmune disorders.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. It is believed to inhibit anti-apoptotic proteins such as Bcl-2, which are often overexpressed in tumors, leading to increased susceptibility of cancer cells to chemotherapy agents .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor . In particular, it has shown promise in inhibiting proteases associated with viral replication, including SARS-CoV-2 Mpro, indicating potential applications in antiviral therapies .

Case Studies

  • Inhibition of SARS-CoV-2 Mpro : Molecular docking studies have demonstrated that this compound binds effectively to the active site of the SARS-CoV-2 main protease (Mpro), suggesting it could serve as a lead compound for developing antiviral drugs against COVID-19 .
  • Antitumor Activity : In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines by promoting apoptosis through the mitochondrial pathway .

Research Findings

Study FocusFindings
Antiviral ActivityEffective inhibition of SARS-CoV-2 Mpro with favorable binding characteristics .
Anticancer MechanismsInduces apoptosis via Bcl-2 inhibition; reduces viability in cancer cell lines .
Enzyme InteractionDemonstrates potential as an enzyme inhibitor in protein-ligand interactions.

Toxicity and Safety Profile

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that this compound exhibits low toxicity levels in animal models, with no observed mortality at therapeutic doses. However, further studies are necessary to fully characterize its safety profile and identify any potential side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Bromo-4-cyano-6-ethoxyphenoxy)acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis typically involves multi-step reactions, starting with bromo-substituted phenol derivatives. For example, bromination of a pre-functionalized phenolic intermediate (e.g., 4-cyano-6-ethoxyphenol) followed by coupling with acetic acid derivatives. Key parameters include:

  • Temperature : Controlled heating (80–120°C) to avoid decomposition of sensitive groups like the cyano moiety .
  • Catalysts : Use of palladium or copper catalysts for cross-coupling reactions involving bromo-substituted intermediates .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity in nucleophilic substitution steps .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
BrominationBr₂, FeBr₃, 90°C65–75>95%
EtherificationEthyl bromide, K₂CO₃, DMF70–80>98%
Acetic Acid CouplingChloroacetic acid, NaH, THF60–70>97%

Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions (e.g., bromo, cyano, ethoxy groups). For instance, the ethoxy group shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.0 ppm (CH₂) in ¹H NMR .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry confirms molecular weight (C₁₀H₉BrN₂O₄; [M+H]+ = 317.1) and detects impurities .
  • Elemental Analysis : Validates stoichiometry (e.g., Br content via X-ray fluorescence) .

Q. How should this compound be stored to maintain stability, and what degradation products are likely under suboptimal conditions?

  • Methodological Answer :

  • Storage : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the cyano group and bromine displacement .
  • Degradation Pathways :
  • Hydrolysis of the cyano group to carboxylic acid under high humidity .
  • Ether bond cleavage at elevated temperatures (>60°C), yielding bromophenol derivatives .

Advanced Research Questions

Q. What reaction mechanisms govern the reactivity of the bromo and cyano substituents in this compound?

  • Methodological Answer :

  • Bromo Group : Participates in Suzuki-Miyaura couplings (e.g., with arylboronic acids) under Pd catalysis. Steric hindrance from the ethoxy group may reduce reactivity, requiring optimized ligand systems (e.g., SPhos) .
  • Cyano Group : Acts as a directing group in electrophilic substitutions and can be reduced to amines (e.g., via LiAlH₄) or hydrolyzed to carboxylic acids .
    • Data Contradiction Analysis : Conflicting reports on bromo group reactivity may arise from solvent polarity differences. For example, DMSO enhances nucleophilicity but may deactivate Pd catalysts, requiring solvent screening .

Q. How can computational methods (e.g., DFT) predict optimal reaction pathways for derivatizing this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states for bromine substitution or cyano group transformations. For instance, calculate activation energies for SNAr vs. cross-coupling pathways .
  • Machine Learning : Train models on analogous bromo-cyano systems to predict regioselectivity in substitution reactions .
    • Case Study : A study on 2-bromo-4′-methoxyacetophenone showed that DFT-predicted activation energies for Pd-catalyzed coupling matched experimental yields within 5% error .

Q. How should researchers address contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer :

  • Purity Verification : Re-analyze compound batches via HPLC-MS to rule out impurity interference (e.g., bromophenol byproducts) .
  • Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) to minimize variability in cytotoxicity assays .
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to distinguish biological variability from methodological artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.